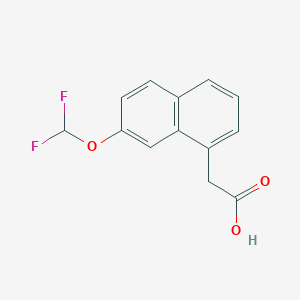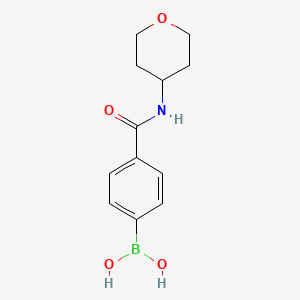![molecular formula C7H5BrClN3 B11866195 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine CAS No. 1208084-30-3](/img/structure/B11866195.png)
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of bromine and chlorine substituents makes it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, which undergo cyclization in the presence of a base such as sodium bicarbonate or potassium carbonate in polar solvents like methanol or ethanol under reflux conditions . Another approach involves microwave irradiation, which provides a more efficient and rapid synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxides or dehalogenated compounds.
Scientific Research Applications
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
CAS No. |
1208084-30-3 |
|---|---|
Molecular Formula |
C7H5BrClN3 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c8-6-4-12-3-5(1-9)11-7(12)2-10-6/h2-4H,1H2 |
InChI Key |
RHMHCWNGXVXAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


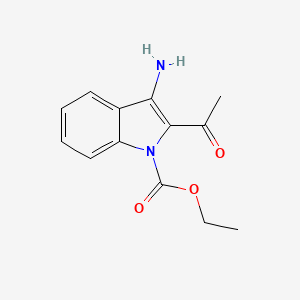




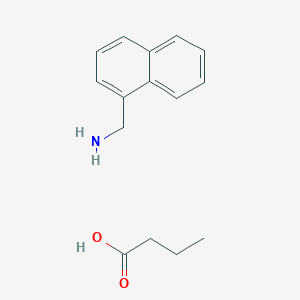

![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

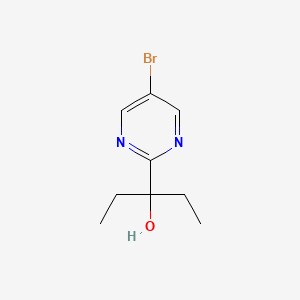
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
